3-(Morpholine-4-sulfonyl)benzylamine

Descripción

Significance of Sulfonamide Derivatives in Therapeutic Applications

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N-), is a cornerstone of modern medicinal chemistry. ontosight.ai Derivatives of sulfonamide have been instrumental in the creation of a wide array of therapeutic agents. bio-fount.com

The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first drug to effectively treat a range of bacterial infections in the body. ontosight.aichemicalbook.com This discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, was a landmark event that ushered in the era of antimicrobial chemotherapy. ontosight.aicymitquimica.com It was soon discovered that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide. ontosight.ai This breakthrough served as the foundation for the chemical development of a family of "sulfa drugs" and led to the creation of other classes of synthetic antimicrobials. cymitquimica.com The success of these early sulfonamides spurred a wave of research, leading to the development of numerous derivatives with improved efficacy and a broader spectrum of activity. vegpharm.com

Initially celebrated for their antibacterial properties, the therapeutic applications of sulfonamides have expanded significantly over the decades. bio-fount.com The versatility of the sulfonamide scaffold has allowed for its incorporation into drugs with a wide range of pharmacological effects. cymitquimica.comchemsociety.org.ng

Certain sulfonamide derivatives are utilized in the management of hypertension. sci-hub.se Thiazide diuretics, which contain a sulfonamide group, are a first-line treatment for high blood pressure. nih.gov Other sulfonamide-based drugs, such as loop diuretics, also contribute to the arsenal (B13267) of antihypertensive medications. nih.gov Studies have explored novel sulfonamide-substituted phenylethylamines for their adrenoceptor blocking and antihypertensive properties. chemicalbook.com

The original and most well-known application of sulfonamides is in combating bacterial infections. researchgate.net They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which is crucial for the synthesis of folic acid in bacteria. chemicalbook.comnih.gov Since humans obtain folic acid from their diet, sulfonamides selectively target bacterial cells. vegpharm.com They are effective against a variety of gram-positive and some gram-negative bacteria, and are used to treat infections such as urinary tract infections and respiratory tract infections. researchgate.netnih.gov

Examples of Sulfonamide Anti-bacterial Agents

| Compound Name | Therapeutic Use |

|---|---|

| Sulfamethoxazole | Commonly used in combination with trimethoprim (B1683648) for urinary tract and respiratory infections. chemicalbook.com |

| Sulfadiazine | Used in the treatment of toxoplasmosis. researchgate.net |

| Sulfacetamide | Often used topically for eye infections. ontosight.ai |

The utility of sulfonamides extends to the treatment of infections caused by protozoa. They have a long history of use as anticoccidial drugs in veterinary medicine. In human medicine, sulfonamides, often in combination with other drugs, are used to treat diseases like toxoplasmosis and malaria. researchgate.net Their mechanism of action in protozoa is similar to that in bacteria, involving the inhibition of folic acid synthesis. Research continues to explore new sulfonamide derivatives for their potential against various parasitic diseases, including those caused by trypanosomatids.

A growing area of research is the application of sulfonamide derivatives in oncology. These compounds have been shown to exhibit anti-tumor activity through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and cell cycle arrest. A number of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity in both laboratory and preclinical studies, with some advancing to clinical trials. They are being investigated as inhibitors of key pathways in cancer progression, such as angiogenesis and cell signaling.

Mechanisms of Anti-cancer Action for Some Sulfonamide Derivatives

| Mechanism of Action | Therapeutic Target |

|---|---|

| Carbonic Anhydrase Inhibition | Disruption of pH regulation in cancer cells. |

| Tyrosine Kinase Inhibition | Interference with pivotal signaling pathways in cancer progression. |

| Aromatase Inhibition | Interference with estrogen synthesis in hormone-driven cancers. |

| Matrix Metalloproteinase Inhibition | Impeding cancer cell invasion and metastasis. |

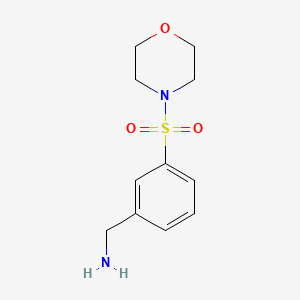

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-morpholin-4-ylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSTYMQELDDEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588516 | |

| Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933989-32-3 | |

| Record name | 1-[3-(Morpholine-4-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound: 3 Morpholine 4 Sulfonyl Benzylamine

Overview of this compound within Medicinal Chemistry Context

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, an analysis of its constituent parts provides a strong indication of its potential in medicinal chemistry. The compound integrates a sulfonamide group, known for its diverse pharmacological activities, with a morpholine ring, a privileged structure in drug design.

The benzylamine (B48309) core provides a versatile scaffold that can be further modified to interact with various biological targets. The sulfonamide moiety, attached to the phenyl ring, introduces the potential for anti-inflammatory or diuretic activity, among other possibilities. The morpholine group, linked to the sulfonyl group, is likely to enhance the compound's "drug-like" properties, such as improved solubility, metabolic stability, and potentially, CNS penetration. nih.gov

Given the established roles of its components, this compound represents a promising starting point for the design of novel therapeutic agents. Its structure suggests potential applications in areas where sulfonamides and morpholine-containing compounds have already demonstrated therapeutic value. Further investigation into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For this compound, two primary disconnections are logical.

The first and most apparent disconnection is at the sulfonamide S-N bond. This bond is reliably formed by reacting a sulfonyl chloride with an amine. wikipedia.org This disconnection leads to two key precursors: 3-(aminomethyl)benzenesulfonyl chloride and morpholine.

A second strategic disconnection can be made at the C-N bond of the benzylamine moiety or, more practically, by considering a functional group interconversion (FGI). The benzylamine group can be derived from the reduction of a corresponding nitrile (-CN) or nitro (-NO₂) group. This approach is often more efficient as it avoids handling potentially unstable intermediates like 3-(aminomethyl)benzenesulfonyl chloride. This leads to more stable precursors such as 3-cyanobenzenesulfonyl chloride or 3-nitrobenzenesulfonyl chloride, which can be coupled with morpholine before the final reduction step. A synthetic strategy analogous to the preparation of (3-Aminophenyl)(morpholino)methanone, which involves nitration, coupling with morpholine, and subsequent reduction, provides a well-trodden path for this type of molecule. researchgate.netasianpubs.org

Advanced Synthetic Routes to the Core Structure

The synthesis of this compound can be accomplished through various advanced routes that strategically assemble the benzylamine and morpholine-4-sulfonyl components onto the aromatic core.

Strategies for Benzylamine Moiety Introduction

The introduction of the benzylamine group is a critical step that can be achieved through several reliable methods. A common and effective strategy is the reduction of a precursor functional group that is stable during the formation of the sulfonamide linkage.

Key methods include:

Reductive Amination of Aldehydes : This involves the reaction of an aldehyde with an ammonia (B1221849) source, followed by reduction. A series of novel benzylamines have been synthesized using reductive amination from corresponding benzaldehyde (B42025) derivatives. nih.gov Indirect reductive amination of aromatic aldehydes using aqueous ammonia can also produce benzylamines. ias.ac.in

Reduction of Nitriles : The cyano group can be readily reduced to a primary aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This method is highly efficient for preparing primary benzylamines.

Reduction of Azides : Benzyl (B1604629) azides, which can be prepared from benzyl halides, are cleanly reduced to benzylamines, often with high yields.

Gabriel Synthesis : This classic method involves the alkylation of potassium phthalimide (B116566) with a benzyl halide, followed by hydrolysis or hydrazinolysis to release the primary benzylamine. researchgate.net

A plausible route for the target molecule involves first synthesizing 3-(morpholine-4-sulfonyl)benzonitrile and then reducing the nitrile to the desired benzylamine. This sequence ensures that the sensitive amine functionality is introduced in the final step.

Table 1: Comparison of Synthetic Strategies for Benzylamine Moiety Introduction

| Method | Precursor Functional Group | Typical Reagents | Advantages |

|---|---|---|---|

| Reductive Amination | Aldehyde (-CHO) | NH₃, NaBH₃CN, H₂/Catalyst | Direct conversion, good yields. nih.gov |

| Nitrile Reduction | Nitrile (-CN) | LiAlH₄, H₂/Raney Ni | High yields, readily available precursors. |

| Azide Reduction | Azide (-N₃) | H₂/Pd-C, LiAlH₄ | Mild conditions, clean reaction. |

| Gabriel Synthesis | Halide (-CH₂X) | Potassium phthalimide, Hydrazine | Avoids over-alkylation, good for primary amines. researchgate.net |

Formation of the Morpholine-4-sulfonyl Linkage

The formation of the sulfonamide bond is the cornerstone of the synthesis, connecting the morpholine ring to the phenylsulfonyl core.

The classic and most widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. wikipedia.org In the context of the target molecule, this involves reacting a substituted benzenesulfonyl chloride with morpholine. chemsociety.org.ng

Modern advancements have provided several alternative routes:

Palladium-Catalyzed Three-Component Synthesis : This method uses sulfuric chloride as a linchpin to couple an amine (like morpholine) and a boronic acid in a palladium-catalyzed reaction, forming the sulfonamide in a single step. researchgate.net

One-Pot Synthesis from Carboxylic Acids : A novel strategy allows for the synthesis of sulfonamides from aromatic carboxylic acids and amines via a copper-catalyzed decarboxylative chlorosulfonylation, followed by amination in the same pot. acs.org

Oxidative Coupling of Thiols and Amines : This approach enables the direct formation of the S-N bond by the oxidative coupling of thiols and amines, streamlining the synthetic process by avoiding the pre-functionalization required to make sulfonyl chlorides. rsc.org

Microwave-Assisted Synthesis : The direct reaction of sulfonic acids or their salts with amines can be accelerated under microwave irradiation, offering a rapid and efficient method for sulfonamide synthesis. organic-chemistry.org

Table 2: Overview of Sulfonamide Bond Formation Techniques

| Technique | Starting Materials | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Classical Method | Sulfonyl Chloride, Amine | Pyridine or other base | Robust, widely applicable, high yields. wikipedia.orgchemsociety.org.ng |

| Pd-Catalyzed Coupling | Amine, Boronic Acid | Sulfuric Chloride, Pd catalyst | Three-component, convergent synthesis. researchgate.net |

| Decarboxylative Sulfonylation | Carboxylic Acid, Amine | Copper catalyst, SO₂, Chlorinating agent | Utilizes readily available carboxylic acids. acs.org |

| Oxidative Thiol Coupling | Thiol, Amine | Oxidizing agents (e.g., I₂, H₂O₂) | Avoids sulfonyl chloride intermediate. rsc.org |

| Microwave-Assisted Synthesis | Sulfonic Acid, Amine | None (Microwave irradiation) | Rapid reaction times, high efficiency. organic-chemistry.org |

While morpholine is a readily available commodity chemical, understanding its synthesis provides a complete picture of the field. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry. nih.gove3s-conferences.org Classical synthetic methods often start from vicinal amino alcohols, oxiranes, or aziridines. researchgate.net A common industrial preparation involves the dehydration of diethanolamine (B148213) with sulfuric acid. Functionalization typically occurs at the nitrogen atom, which acts as a nucleophile.

In recent years, significant efforts have been directed toward developing more environmentally friendly synthetic methods. For morpholine synthesis, a notable green approach has been developed that avoids harsh reagents and inefficient processes. acs.orgchemrxiv.org This method utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663), using potassium tert-butoxide as a base. nih.gov This protocol is a simple, high-yielding, one- or two-step, redox-neutral process that uses inexpensive and less hazardous reagents. acs.orgchemrxiv.orgnih.gov It represents a significant improvement over traditional methods, offering substantial environmental and safety benefits. acs.orgnih.gov Another example of green chemistry in this area is the synthesis and use of N-formylmorpholine as a non-toxic, non-corrosive, and chemically stable green solvent. ajgreenchem.comeuropub.co.uk

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Morpholine |

| 3-(aminomethyl)benzenesulfonyl chloride |

| 3-cyanobenzenesulfonyl chloride |

| 3-nitrobenzenesulfonyl chloride |

| (3-Aminophenyl)(morpholino)methanone |

| Lithium aluminum hydride |

| Potassium phthalimide |

| Diethanolamine |

| Ethylene sulfate |

| Potassium tert-butoxide |

| N-formylmorpholine |

Morpholine Ring Synthesis and Functionalization

Monoalkylation of Amines for Morpholine Scaffolds

The morpholine ring is a prevalent heterocycle in pharmaceutical compounds. chemrxiv.orge3s-conferences.orge3s-conferences.orgnih.gov Traditional methods for its synthesis from 1,2-amino alcohols can be inefficient. chemrxiv.orgnih.gov A significant challenge in these syntheses is achieving selective monoalkylation of primary amines. chemrxiv.org

A modern, green chemistry approach addresses this challenge using ethylene sulfate. organic-chemistry.org This method provides a simple, high-yielding, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide (tBuOK). nih.govorganic-chemistry.orgorganic-chemistry.org The key to this methodology is the identification of general conditions that permit the clean isolation of monoalkylation products from a simple SN2 reaction between a primary amine and ethylene sulfate. chemrxiv.orgnih.gov

Experiments indicate that the selectivity of the monoalkylation is dependent on the structure of the reacting 1,2-amino alcohol and the specific properties of ethylene sulfate. chemrxiv.orgnih.gov This technique has proven versatile for synthesizing a variety of morpholines with substituents at different positions and has been successfully scaled to over 50-gram quantities. chemrxiv.orgnih.gov The process is more environmentally friendly than traditional methods that use reagents like chloroacetyl chloride, as it can eliminate steps and avoids the need for hydride reductions. chemrxiv.orgorganic-chemistry.org

Stereoselective Synthesis Approaches

While this compound is an achiral molecule, stereoselective synthesis becomes relevant when preparing chiral analogs with substituents on the morpholine or benzylamine moieties.

One notable approach is the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives. nih.gov This method uses immobilized amino acids like Fmoc-Ser(tBu)-OH as starting materials. After the solid-phase synthesis of N-alkyl-N-sulfonyl intermediates, cleavage from the resin using trifluoroacetic acid in the presence of a reducing agent like triethylsilane leads to the stereoselective formation of the corresponding morpholine-3-carboxylic acids. nih.gov Stereochemical studies of this process have revealed the specific configuration of the newly created stereocenter. nih.gov

Other strategies for creating stereodefined morpholines include tandem hydroamination and asymmetric transfer hydrogenation reactions of aminoalkyne substrates. organic-chemistry.org Additionally, the Sharpless asymmetric dihydroxylation has been used as a key step in the stereoselective synthesis of complex pyrrolidine (B122466) systems, a strategy that could be adapted for creating chiral hydroxylated morpholine precursors. researchgate.net

Derivatization Strategies for this compound

The structure of this compound offers three primary sites for chemical modification: the benzylamine nitrogen, the morpholine ring, and the benzene (B151609) ring.

Chemical Transformations at the Benzylamine Nitrogen

The primary amino group of the benzylamine moiety is a versatile handle for a wide range of chemical transformations. N-substituted derivatives can be readily prepared through reactions with various electrophiles.

One common strategy involves the reaction of a parent sulfonamide with alkyl or aralkyl halides in a polar aprotic solvent like N,N-dimethylformamide (DMF), often in the presence of a base such as sodium hydride, to yield N-substituted products. researchgate.netresearchgate.net Another approach is reductive amination, where the benzylamine can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. mdpi.com Furthermore, the amine can be converted into amides or sulfonamides. For instance, a library of benzylamine-derived sulfonamides has been constructed using solid-phase synthesis. nih.gov

Below is a table summarizing potential derivatization reactions at the benzylamine nitrogen.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl/Aralkyl Halides, Base (e.g., NaH) | Secondary/Tertiary Amines |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary/Tertiary Amines |

| Acylation | Acyl Chloride, Base | Amides |

| Sulfonylation | Sulfonyl Chloride, Base | Sulfonamides |

Modifications of the Morpholine Ring System

The morpholine ring itself can be modified, although this is often accomplished during the synthesis of the ring rather than as a post-synthetic modification of the intact this compound molecule. Synthetic routes exist that allow for the introduction of substituents at various positions on the morpholine ring. For example, using substituted 1,2-amino alcohols in the ethylene sulfate synthesis method allows for the creation of substituted morpholines. chemrxiv.orgnih.gov Iron(III)-catalyzed reactions can produce diastereoselective 2,6- and 3,5-disubstituted morpholines from specific 1,2-amino ethers or 1,2-hydroxy amines. organic-chemistry.org

Substituent Effects on the Benzene Ring

Further substitution on the benzene ring of this compound is governed by the electronic properties of the two existing substituents: the aminomethyl group (-CH₂NH₂) and the morpholine-4-sulfonyl group (-SO₂-Morpholine). These groups are in a meta (1,3) relationship to each other.

Reactivity : Substituents influence the rate of electrophilic aromatic substitution by either donating or withdrawing electron density from the ring. vedantu.comscribd.comlibretexts.org

The aminomethyl group is generally considered an activating group because the nitrogen's lone pair can donate electron density, making the ring more nucleophilic and reactive towards electrophiles. scribd.comlibretexts.org

The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. scribd.comlibretexts.org This effect deactivates the ring, making it less reactive than unsubstituted benzene. libretexts.org

Orientation : The existing substituents also direct incoming electrophiles to specific positions. vedantu.com

The aminomethyl group is an ortho, para-director.

The sulfonyl group is a meta-director. scribd.com

In this compound, the powerful deactivating and meta-directing sulfonyl group at position 1 and the activating ortho, para-directing aminomethyl group at position 3 create a complex directive effect. The positions ortho to the aminomethyl group are C2 and C4. The positions para to the aminomethyl group is C6. The positions meta to the sulfonyl group are C2 and C6. Therefore, incoming electrophiles would be directed primarily to the C2 and C6 positions, which are activated by the aminomethyl group and not deactivated by being meta to the sulfonyl group. The C4 position is also activated by the aminomethyl group. The C5 position is meta to the aminomethyl group and ortho to the sulfonyl group, making it the least likely site for electrophilic attack.

Purification and Characterization Techniques for Synthetic Products

The purification and structural confirmation of this compound and its derivatives rely on a suite of standard analytical and chromatographic techniques.

Purification Methods:

Chromatography : Thin Layer Chromatography (TLC) is commonly used to monitor reaction progress. researchgate.net Column chromatography is a standard method for purifying the final products. nih.gov

Precipitation and Recrystallization : Products can often be purified by precipitation from the reaction mixture by adding a non-solvent, followed by washing with appropriate solvents like hexane (B92381) or diethyl ether. mdpi.com Recrystallization from a suitable solvent system is also a powerful technique for obtaining high-purity crystalline solids. researchgate.net

Extraction : Liquid-liquid extraction is frequently employed during the workup process to separate the desired product from impurities based on differential solubility in immiscible solvents. researchgate.netresearchgate.net

Characterization Techniques: A comprehensive collection of spectral data is necessary to confirm the identity and purity of the synthesized compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of functional groups, and establishing the connectivity of atoms. researchgate.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI-MS) are used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming the structure. researchgate.netnih.govindexcopernicus.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule, such as N-H bonds in the amine, S=O bonds in the sulfonamide, and C-O-C bonds in the morpholine ring. researchgate.netindexcopernicus.com

Molecular Interactions and Mechanistic Studies of 3 Morpholine 4 Sulfonyl Benzylamine Derivatives

Computational Chemistry and Molecular Modeling

Computational methods are invaluable tools for predicting the interactions of small molecules with biological targets, guiding the design of more potent and selective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on related benzylamine-sulfonamide and morpholine (B109124) sulfonamide derivatives have provided insights into their binding modes with various protein targets.

For instance, a study on a series of novel benzylamine-sulfonamide derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, revealed key interactions within the enzyme's active site. Docking simulations showed that these compounds position themselves within the binding pocket, forming critical interactions with amino acid residues and the FAD cofactor. One of the most potent compounds, N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide, demonstrated a binding energy that correlated with its high inhibitory activity.

Similarly, in the context of anticancer research, docking analyses were performed on novel 3-fluoro-4-morpholinoaniline (B119058) and its sulfonamide derivatives. The studies aimed to understand their interaction with protein targets relevant to breast cancer. The docking poses of representative compounds revealed their potential to bind within the active sites of target proteins, suggesting a structural basis for their anti-proliferative effects.

| Compound Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Benzylamine-Sulfonamide Derivatives | Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435, Gln206, Cys172 | -6.5 to -8.5 |

| Morpholine Sulfonamide Derivatives | Breast Cancer-related Kinases | Specific residues in the ATP-binding pocket | -7.0 to -9.0 |

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A 3D-QSAR study was conducted on a series of 47 benzylamine (B48309) derivatives as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory diseases.

The study utilized the k-nearest-neighbor molecular field analysis (kNN-MFA) approach. The resulting 3D-QSAR model showed a strong correlation between the structural features of the compounds and their PDE4 inhibitory activity, with a leave-one-out cross-validated correlation coefficient (q²) of 0.8805 and a predicted r² for the external test set of 0.6677. The contour maps generated from the model provided insights into the structural requirements for enhanced activity. For example, the model indicated that positive electrostatic potential is favorable for increasing activity at certain positions, suggesting that less electronegative substituent groups are preferred. Conversely, negative steric potential was favored at other positions, indicating a preference for less bulky substituents.

| QSAR Model | Statistical Parameter | Value |

|---|---|---|

| kNN-MFA on Benzylamine Derivatives (PDE4 Inhibitors) | Cross-validated correlation coefficient (q²) | 0.8805 |

| Predicted r² (external test set) | 0.6677 |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into the stability of the binding and the nature of the interactions. In a study focused on arylsulfonamide derivatives as potential anticancer agents targeting telomerase, MD simulations were performed to assess the conformational stability and binding capability of a lead compound within the active site.

The simulations, conducted over a 100-nanosecond timescale, revealed that the ligand remained stably bound within the active site of the telomerase reverse transcriptase (TERT) subunit. Analysis of the root-mean-square deviation (RMSD) for both the protein and the ligand indicated that the complex reached equilibrium and remained stable throughout the simulation. Furthermore, root-mean-square fluctuation (RMSF) analysis highlighted the flexibility of different regions of the protein upon ligand binding. Such studies are crucial for understanding the dynamic nature of the drug-target interaction.

Investigation of Binding Affinities and Selectivity

Experimental assays are essential to validate the predictions from computational models and to quantify the binding affinity and selectivity of compounds for their biological targets.

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme. A study on novel benzylamine-sulfonamide derivatives as selective MAO-B inhibitors provides a detailed kinetic analysis. Several compounds in this series exhibited potent inhibition of human MAO-B, with IC₅₀ values in the nanomolar range.

The most active compounds were further investigated to determine their mechanism of inhibition. Lineweaver-Burk plots derived from the kinetic data indicated that these compounds act as non-competitive inhibitors of MAO-B. The inhibition constants (Ki) were also calculated, providing a measure of the binding affinity of the inhibitors to the enzyme.

| Compound ID (Example from study) | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Ki (µM) |

|---|---|---|---|---|

| Compound 4i | Human MAO-B | 0.041 ± 0.001 | Non-competitive | 0.036 |

| Compound 4t | Human MAO-B | 0.065 ± 0.002 | Non-competitive | 0.055 |

The general principle of a competitive receptor binding assay involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated from the IC₅₀ value.

Structure-Activity Relationship (SAR) Elucidation

A full SAR elucidation for 3-(Morpholine-4-sulfonyl)benzylamine derivatives is not possible without experimental data from a series of synthesized and biologically evaluated analogues. However, based on established principles in medicinal chemistry, a hypothetical SAR can be proposed.

Impact of Morpholine Substitution on Biological Activity

The morpholine ring is a versatile heterocyclic moiety frequently incorporated into bioactive molecules to enhance their pharmacological profiles. rdd.edu.iqnih.gov Its presence can influence a compound's potency and pharmacokinetic properties through various molecular interactions. rdd.edu.iqnih.gov In many instances, the morpholine group is used to improve aqueous solubility and metabolic stability. e3s-conferences.org

Substitutions on the morpholine ring of this compound could potentially modulate its biological activity. For instance, the introduction of alkyl groups at the C-2, C-3, C-5, or C-6 positions could introduce steric hindrance, affecting the molecule's ability to bind to a biological target. Conversely, such substitutions might also lead to favorable hydrophobic interactions within a binding pocket. The specific impact of these substitutions would be highly dependent on the topology of the target protein.

Interactive Data Table: Hypothetical Impact of Morpholine Substitution

| Substitution Position | Type of Substituent | Potential Impact on Activity | Rationale |

| C-2 / C-6 | Small alkyl (e.g., methyl) | Increase or Decrease | May introduce steric hindrance or enhance hydrophobic interactions. |

| C-3 / C-5 | Small alkyl (e.g., methyl) | Increase or Decrease | Could alter the conformational preference of the morpholine ring. |

| C-2 / C-6 | Polar group (e.g., hydroxyl) | Increase | May form additional hydrogen bonds with the target. |

| C-3 / C-5 | Polar group (e.g., hydroxyl) | Increase | Could improve solubility and introduce new hydrogen bonding opportunities. |

Role of Sulfonyl Group in Molecular Recognition

The sulfonyl group is a key structural feature in many therapeutic agents due to its ability to act as a strong hydrogen bond acceptor. researchgate.net The two oxygen atoms of the sulfonyl group in this compound can participate in hydrogen bonding interactions with amino acid residues in a protein's active site, thereby contributing to the binding affinity of the molecule. researchgate.net

Furthermore, the sulfonamide linkage (between the sulfonyl group and the morpholine nitrogen) is generally stable to metabolic degradation, which can contribute to a longer duration of action. Modifications to the sulfonyl group itself are less common in SAR studies than substitutions on the adjacent aromatic rings. However, its rigid tetrahedral geometry plays a crucial role in orienting the morpholine and benzylamine moieties in a specific spatial arrangement, which is often critical for effective molecular recognition by a biological target.

Influence of Benzylamine Substitutions on Efficacy

The benzylamine portion of the molecule offers multiple points for substitution that could significantly influence biological efficacy. The amino group is a key site for interaction and can act as a hydrogen bond donor. The aromatic ring provides a scaffold for a variety of substituents that can modulate the electronic properties, lipophilicity, and steric profile of the compound.

Substitutions on the phenyl ring of the benzylamine moiety could lead to a range of effects:

Electron-withdrawing groups (e.g., halogens, nitro groups) could alter the pKa of the benzylamine nitrogen, influencing its ionization state at physiological pH and its ability to form ionic interactions.

Electron-donating groups (e.g., methoxy, methyl groups) could enhance hydrophobic interactions with the target.

Bulky substituents could either enhance binding by filling a large hydrophobic pocket or decrease activity due to steric clash.

Interactive Data Table: Hypothetical Influence of Benzylamine Phenyl Ring Substitution

| Substitution Position | Type of Substituent | Potential Impact on Efficacy | Rationale |

| Ortho | Halogen (e.g., F, Cl) | Increase | May induce a conformational twist favorable for binding. |

| Meta | Methoxy (OCH3) | Increase or Decrease | Could participate in hydrogen bonding or cause steric hindrance. |

| Para | Trifluoromethyl (CF3) | Increase | Can enhance binding through hydrophobic and electronic interactions. |

| Para | Hydroxyl (OH) | Increase | May form a critical hydrogen bond with the target. |

Mechanistic Insights into Biological Action

The benzylamine portion could mimic the structure of endogenous neurotransmitters, suggesting a potential role in the central nervous system. The sulfonamide moiety is a common feature in inhibitors of enzymes like carbonic anhydrases and kinases. The morpholine group is frequently found in compounds targeting a wide range of proteins.

To gain mechanistic insights, a series of studies would be required, including:

Target Identification: Screening the compound against a panel of known biological targets to identify potential binding partners.

Enzyme Inhibition or Receptor Binding Assays: Quantifying the affinity and efficacy of the compound and its derivatives for the identified target.

X-ray Crystallography or Cryo-EM: Determining the three-dimensional structure of the compound bound to its target to visualize the specific molecular interactions.

Computational Modeling and Docking: Simulating the binding of the compound to its target to predict key interactions and guide the design of new analogues.

Biological Evaluation and Pharmacological Profiling of 3 Morpholine 4 Sulfonyl Benzylamine Derivatives

In Vitro Biological Screening Assays

The structural motif of 3-(morpholine-4-sulfonyl)benzylamine has served as a scaffold for the development of various derivatives that have been subjected to a range of in vitro biological screening assays. These studies aim to elucidate the therapeutic potential of this chemical class across different pathological conditions. Research has primarily focused on their inhibitory effects on specific enzymes, as well as their potential roles in inflammation, neurodegenerative diseases, and cancer.

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides. Dysregulation of h-NTPDase activity is implicated in various pathological processes, including thrombosis, inflammation, and cancer. nih.gov Consequently, the development of selective inhibitors for h-NTPDase isoforms is an active area of research. Derivatives of this compound, particularly sulfamoyl-benzamides, have been investigated as potential inhibitors of these enzymes. nih.gov

Screening of sulfamoyl-benzamide derivatives has revealed selectivity against four key isoforms: h-NTPDase1, -2, -3, and -8. nih.gov The substitution pattern on the benzamide (B126) portion of the molecule appears to significantly influence this selectivity. For instance, the derivative N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide was found to be a more specific inhibitor of the h-NTPDase2 isoform. nih.gov In contrast, another related compound, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, showed potent inhibition against h-NTPDase1 and h-NTPDase3. nih.gov Interestingly, the presence of the heterocyclic morpholine (B109124) ring itself was observed to sometimes abolish activity against all four isoforms, highlighting the nuanced structure-activity relationships within this class of compounds. nih.gov

The potency of these derivatives has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. The compound N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide demonstrated particularly high potency against h-NTPDase2, with an IC50 value in the sub-micromolar range. nih.gov This indicates a strong inhibitory effect on this specific isoform. The table below summarizes the reported inhibitory activities of a key derivative against various h-NTPDase isoforms.

| Compound | Target Isoform | IC50 (µM) |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 ± 0.08 |

Data sourced from a study on sulfamoyl-benzamides as selective inhibitors for h-NTPDases. nih.gov

The morpholine moiety is a common feature in compounds designed to have anti-inflammatory properties. researchgate.netrsc.org Derivatives are often evaluated for their ability to inhibit key inflammatory mediators. Studies on various morpholine-containing compounds have demonstrated their potential to inhibit nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines stimulated by lipopolysaccharides (LPS). rsc.orgnih.gov For example, certain morpholinopyrimidine derivatives were shown to significantly reduce the mRNA and protein expression of iNOS and COX-2, thereby inhibiting the inflammatory response. rsc.org Molecular docking studies have suggested that these compounds can have a strong affinity for the active sites of iNOS and COX-2. rsc.org

Morpholine-based compounds are being actively investigated for their therapeutic potential in neurodegenerative diseases. nih.gov This is often due to their ability to modulate enzymes implicated in the progression of these conditions, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov The inhibition of cholinesterases is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com

Several studies have synthesized and evaluated morpholine-containing derivatives as cholinesterase inhibitors. For example, a series of 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed and tested, with some compounds showing inhibitory activity against AChE comparable to the reference drug galantamine. mdpi.com Kinetic analyses revealed that these compounds can act as mixed-type AChE inhibitors. mdpi.com Furthermore, N-aryl sulfonamide substituted 3-morpholino arecoline (B194364) derivatives have been synthesized as potential muscarinic receptor 1 (M1) agonists, which is another therapeutic target for Alzheimer's disease. researchgate.net

The morpholine heterocycle is a significant scaffold in the design of novel anticancer agents. nih.gov Its derivatives have been explored for their therapeutic value against various cancers. nih.gov Research has shown that morpholine-containing compounds can exhibit cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y) cells. nih.gov

In one study, a series of morpholine-substituted quinazoline (B50416) derivatives displayed promising anticancer activity, with some compounds being more potent than the standard drug colchicine. nih.gov Mechanistic studies on the most active compounds indicated that they induce apoptosis and cause cell cycle arrest, suggesting a potential mechanism for their anticancer effects. nih.gov Molecular docking studies further suggested that these derivatives might bind to the Bcl-2 protein, an important regulator of apoptosis. nih.gov

h-NTPDase Inhibition Studies

In Vivo Pharmacological Investigations

There is a notable absence of publicly available scientific literature detailing in vivo pharmacological studies specifically for this compound or its direct derivatives. While many morpholine-containing compounds have undergone extensive in vivo evaluation, these studies are on structurally distinct molecules and their findings cannot be directly extrapolated. nih.gov

Efficacy Studies in Animal Models of Disease

No efficacy studies in animal models of disease for this compound derivatives are reported in the available literature. Research on other morpholine derivatives has shown efficacy in various models, such as STAT6 inhibitors for allergic diseases and EP2 receptor agonists. nih.govnih.gov However, these compounds are not direct derivatives of this compound.

Pharmacokinetic and Pharmacodynamic Correlations

Similarly, there are no published studies on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. The morpholine moiety is often incorporated into drug candidates to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.govnih.gov For example, a study on (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor agonist, detailed its metabolism, excretion, and pharmacokinetic profile in rats. nih.gov Another investigation into a STAT6 inhibitor, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, reported an oral bioavailability of 25% in mice. nih.gov These examples highlight the type of data that is currently lacking for the specific compound class of interest.

Target Validation and Deconvolution Studies

Target validation and deconvolution studies for this compound and its derivatives have not been reported in the scientific literature. The process of identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for further drug development. nih.gov The morpholine ring is a versatile scaffold that can interact with a wide range of biological targets, and its derivatives have been investigated as inhibitors of various enzymes and receptors. nih.gov However, without specific experimental data, the biological targets of this compound remain unknown.

Patent Landscape and Intellectual Property Analysis for 3 Morpholine 4 Sulfonyl Benzylamine

Overview of Patented Sulfamoyl Benzamide (B126) Derivatives

The sulfamoyl benzamide scaffold is a privileged structure in medicinal chemistry, featured in numerous patents for a wide array of therapeutic applications. This chemical class has garnered significant attention from researchers and pharmaceutical companies, leading to a rich patent literature. The core structure, which consists of a benzamide group linked to a sulfamoyl moiety (-SO₂NR₂), allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties.

Patented sulfamoyl benzamide derivatives have been explored for various biological targets. A notable area of development has been their application as Hepatitis B Virus (HBV) capsid assembly modulators. researchgate.net These compounds interfere with the formation of the viral capsid, a crucial step in the HBV replication cycle. researchgate.net Another significant therapeutic area for this class of compounds is the modulation of cannabinoid receptors. google.comgoogle.com Patents disclose novel sulfamoyl benzamide compounds as agonists or modulating ligands for these receptors, with potential applications in treating pain, inflammation, gastrointestinal disorders, and neurological conditions. google.comgoogle.com

The versatility of the sulfamoyl group, often used as a bioisosteric replacement for sulfonamide or urea (B33335) functionalities, has contributed to its prevalence in patent applications. researchgate.netnih.gov The period between 2008 and 2012 saw a peak in the patenting of sulfa-drugs, with a subsequent focus on compounds incorporating the sulfamoyl moiety. researchgate.net Research has demonstrated that these derivatives can exhibit a range of biological activities, including anticancer and enzyme inhibition properties. researchgate.net

| Therapeutic Area | Mechanism of Action | Representative Patent Focus |

|---|---|---|

| Virology (Hepatitis B) | Capsid Assembly Modulation | Inhibition of viral replication by disrupting capsid formation. researchgate.net |

| Neurology & Pain | Cannabinoid Receptor (CB1/CB2) Modulation | Agonism/modulation for treatment of pain, inflammation, and neurodegenerative diseases. google.comgoogle.com |

| Oncology | Enzyme Inhibition / Various | Development of novel anticancer agents. researchgate.net |

| Immunology | Cannabinoid Receptor (CB2) Modulation | Modulation of the immune system without psychoactive effects. google.com |

Specific Patents Referencing 3-(Morpholine-4-sulfonyl)benzylamine or Analogs

While a direct patent for the exact molecule this compound is not prominently highlighted in broad searches, the patent literature is rich with analogs that fall within the same chemical space. These patents often claim a Markush structure, a generalized chemical structure that encompasses a series of related compounds, including those with morpholine (B109124), sulfonyl, and benzylamine (B48309) components.

For instance, patents for sulfamoyl benzamide derivatives intended as cannabinoid receptor modulators describe a generic structure that could include analogs of this compound. google.comgoogle.com These patents cover compounds where a substituted phenyl ring is linked to a sulfamoyl group, which in turn can be substituted with a cyclic amine like morpholine. The other end of the molecule, the benzamide portion, can be varied, but the core concept of a sulfamoyl-linked aromatic system is central.

Similarly, patents concerning benzylamine analogues for indications such as Alzheimer's disease or depression cover a wide range of substitutions on the benzylamine core. google.com These patents may include claims for compounds where the phenyl ring is substituted with a sulfonyl group, potentially bearing a morpholine ring. Another patent family relates to morpholine derivatives for therapeutic uses such as the treatment of pain and inflammation, further indicating the patenting of compounds with these key structural motifs. google.com

| Patent/Application Number | General Structural Class | Key Moieties Covered | Potential Relevance to this compound |

|---|---|---|---|

| US7297796B2 | Sulfamoyl Benzamide Derivatives | Sulfamoyl, Benzamide, various cyclic amines | Covers the broader chemical class and analogous structures. google.com |

| US7504437B2 | Benzylamine Analogues | Benzylamine, substituted aryl groups | Claims may encompass sulfonyl-substituted benzylamines. google.com |

| US5968934A | Morpholine Derivatives | Morpholine, linked heteroaromatic rings | Protects compounds containing the morpholine scaffold for therapeutic use. google.com |

| US20230303494A1 | Benzylamine Derivatives | Benzylamine, various substitutions | Covers recent innovations in benzylamine-based therapeutic agents, such as PD-L1 inhibitors. google.com |

Analysis of Claims Related to Synthesis and Therapeutic Use

Patent claims for compounds related to this compound and its analogs are typically categorized into three main types: composition of matter, method of use, and method of synthesis.

Composition of Matter Claims: These claims are the most common and provide the broadest protection. They define the novel chemical entities themselves. For sulfamoyl benzamide derivatives, these claims often use Markush structures to cover a large number of related compounds. The claims would define a core structure and then list various possible substituents for different positions on the molecule, which would include moieties like morpholine and substituted benzyl (B1604629) groups.

Method of Use Claims: These claims focus on the therapeutic application of the compounds. For example, patents on sulfamoyl benzamide cannabinoid receptor modulators claim their use for "treating and/or preventing pain, gastrointestinal disorders, inflammation, auto-immune diseases," among other conditions. google.com Similarly, patents for benzylamine analogues claim their utility in "treating or preventing Alzheimer's disease, depression, Huntington's chorea," and other neurological disorders. google.com Recent patent applications for benzylamine derivatives also claim their use in preparing drugs for treating PD-1/PD-L1-related diseases, indicating applications in immuno-oncology. google.com

Method of Synthesis Claims: While less common than the other two types, some patents include claims covering the process of making the compounds. For sulfamoyl benzamides, synthetic routes often involve reacting a sulfonyl chloride with an amine (like morpholine) and then coupling the resulting intermediate with an appropriate amine or other functionalities. researchgate.net For example, a general approach involves the chlorosulfonation of benzoic acid, followed by reaction with morpholine to form the sulfamoylbenzoic acid, which is then coupled with an amine. researchgate.net These claims protect the specific synthetic pathways developed to produce the novel compounds efficiently.

Emerging Patent Trends in Morpholine-Sulfonamide Chemistry

The field of morpholine-sulfonamide chemistry continues to be an active area of research and patenting, with several emerging trends indicating future directions.

One significant trend is the application of these scaffolds in novel therapeutic areas. While their use in established areas like cancer and central nervous system disorders remains strong, new applications are continually being explored. For example, recent research and patent filings have investigated sulfamoyl-benzamides as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are targets for various pathologies. researchgate.net

There is also a growing interest in developing more efficient and novel synthetic methodologies for creating these complex molecules. This includes the use of new catalytic systems, such as palladium supported on magnetic nanoparticles, to facilitate the synthesis of sulfonamides under milder conditions. nanomaterchem.com Such innovations in synthesis can themselves be the subject of patent protection and are crucial for the cost-effective production of these compounds.

Furthermore, the design of more selective and potent inhibitors is a continuous effort. As our understanding of biological targets deepens, there is a trend towards designing molecules that are highly specific for a particular enzyme or receptor subtype. This is evident in the development of sulfamoyl benzamide derivatives that selectively target cannabinoid receptor 2 (CB2) over CB1 to avoid psychoactive side effects. google.com This drive for selectivity is likely to lead to future patents on compounds with improved therapeutic profiles. The versatility of the sulfamide (B24259) and sulfonamide functionalities ensures they will remain a valuable and increasingly utilized group in medicinal chemistry. nih.gov

Future Directions and Therapeutic Potential of 3 Morpholine 4 Sulfonyl Benzylamine Analogs

Optimization of Potency and Selectivity

The primary goal in developing analogs of a lead compound like 3-(morpholine-4-sulfonyl)benzylamine is to enhance its potency towards a desired biological target while simultaneously improving selectivity over other related targets to minimize off-target effects. The benzenesulfonamide (B165840) core is a classic zinc-binding group found in inhibitors of enzymes like carbonic anhydrases (CAs), while the broader structure is amenable to targeting protein kinases. nih.gov

Structure-activity relationship (SAR) studies are crucial for this optimization. For instance, in a related series of 5-(morpholinosulfonyl)isatin derivatives designed as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, modifications to the isatin (B1672199) core, while keeping the morpholinosulfonyl group constant, led to significant variations in potency. nih.gov The introduction of different substituents on the isatin nitrogen via a propyl linker allowed for the exploration of the binding pocket. This approach demonstrates a key strategy for optimizing analogs: modifying one part of the scaffold while retaining the key interacting moiety.

For this compound analogs, optimization could involve:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring of the benzylamine (B48309) moiety can modulate electronic properties and create new interactions with the target protein.

Modification of the Amine: The primary amine of the benzylamine group is a key site for modification. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to probe for additional binding interactions and to alter basicity, which influences pharmacokinetic properties.

Altering the Morpholine (B109124) Ring: While the morpholine itself is often optimal for improving solubility, replacing it with other heterocycles like piperazine (B1678402) or thiomorpholine (B91149) can fine-tune selectivity. For example, in a series of PI3Kβ inhibitors, such modifications significantly affected isoform selectivity.

A hypothetical SAR study on a kinase target might yield results similar to those seen with related sulfonamide inhibitors, where subtle changes lead to dramatic shifts in activity.

Table 1: Example of Potency and Selectivity Data for a Hypothetical Series of Analogs This table is illustrative and based on typical findings in kinase inhibitor optimization.

| Compound ID | Modification on Benzylamine Moiety | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Selectivity (B/A) |

|---|---|---|---|---|

| Parent | -NH₂ | 500 | 1500 | 3 |

| Analog 1 | -NH-acetyl | 250 | 3000 | 12 |

| Analog 2 | 4-fluoro substitution on phenyl ring | 150 | 1200 | 8 |

| Analog 3 | -NH-cyclopropyl | 50 | 2500 | 50 |

| Analog 4 | Replaced morpholine with piperazine | 400 | 800 | 2 |

Development of Novel Therapeutic Agents

The morpholine-containing sulfonamide scaffold is versatile and has been successfully employed in the development of agents for a wide range of diseases. tandfonline.com Analogs of this compound could therefore be explored for multiple therapeutic applications.

Anticancer Agents: Many kinase inhibitors used in oncology feature a morpholine group to improve their pharmacokinetic profile. sci-hub.se For example, the design of 5-(morpholinosulfonyl)isatin derivatives led to the identification of potent inhibitors of EGFR, a key target in various cancers, with IC₅₀ values in the nanomolar range. nih.gov Compounds from this series demonstrated significant cytotoxic effects against several cancer cell lines, including liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cells, with activity comparable to the established drug doxorubicin. nih.gov This suggests that the morpholinosulfonyl-benzylamine scaffold could similarly be directed towards kinases implicated in cancer.

Neurodegenerative Diseases: The morpholine scaffold is increasingly recognized for its utility in designing drugs targeting the central nervous system (CNS) due to its ability to improve properties like blood-brain barrier permeability. tandfonline.com Analogs could be developed as inhibitors of enzymes implicated in neurodegeneration, such as cholinesterases or secretases, which are involved in the pathology of Alzheimer's disease. tandfonline.comnih.gov

Antimicrobial Agents: Sulfonamides were among the first effective antibacterial drugs. There is renewed interest in developing novel sulfonamide derivatives to combat antimicrobial resistance. A series of new benzenesulfonamide derivatives bearing carboxamide groups showed significant activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans. frontiersin.org By modifying the this compound core, novel antimicrobial agents could be developed.

Exploration of New Biological Targets

The structural features of this compound make it a versatile scaffold that could show affinity for a wide range of biological targets beyond the obvious ones like kinases and carbonic anhydrases. Phenotypic screening, where compounds are tested for their effect on cell behavior without a preconceived target, could reveal unexpected activities.

Potential new target classes for analogs include:

Protein-Protein Interaction (PPI) Inhibitors: The extended nature of the scaffold could be adapted to disrupt the large surface areas involved in PPIs. For example, benzenesulfonamide derivatives have been developed as inhibitors of the Keap1-Nrf2 PPI, which is a target for diseases involving oxidative stress. nih.gov

Enzyme Inhibitors: Beyond kinases, the scaffold could be adapted to inhibit other enzyme classes. For instance, morpholine-bearing quinoline (B57606) derivatives have been synthesized as potent cholinesterase inhibitors for Alzheimer's disease. mdpi.com Solid-phase synthesis has been used to create libraries of benzylamine-derived sulfonamides that were found to be potent inhibitors of thrombin, a key enzyme in the blood coagulation cascade. nih.gov

The exploration of new targets often involves screening compound libraries against diverse panels of enzymes and receptors, which can unveil novel therapeutic opportunities for this promising chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing 3-(Morpholine-4-sulfonyl)benzylamine?

A typical approach involves reductive amination or sulfonylation of benzylamine derivatives. For example, reductive amination of ketones with benzylamine using hydrogenation over Pd/C catalysts (as described for similar piperidine derivatives in ) can be adapted. Alternatively, sulfonylation of benzylamine with morpholine-4-sulfonyl chloride under basic conditions (e.g., in THF or DCM) may yield the target compound. Optimization of reaction stoichiometry and purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) is recommended to achieve >90% purity .

Q. What analytical techniques are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR can confirm the presence of the benzylamine moiety (e.g., aromatic protons at δ 7.2–7.5 ppm, morpholine protons at δ 3.5–3.7 ppm) and sulfonyl group integration.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradients ensures purity assessment.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS can verify molecular weight (expected [M+H] ~ 283 g/mol) .

Q. How should this compound be stored to maintain stability?

The compound should be stored in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. Similar sulfonamide derivatives (e.g., trifluoroboron-benzylamine complexes) exhibit stability under these conditions for >12 months .

Advanced Research Questions

Q. How can binding affinities of this compound to biological targets be quantified?

Hyperpolarized H NMR with competition assays is effective. For example, monitor relaxation rate constants () of a reference ligand (e.g., TFBC) in the presence of this compound. Higher values indicate stronger binding, as demonstrated for benzylamine derivatives in protein-ligand studies .

Q. What computational tools predict the electrophoretic migration behavior of this compound?

Software like Simul 5 can model ion migration in discontinuous buffer systems. Input parameters include pKa values (estimated ~9.5 for the benzylamine group and ~2.5 for the sulfonyl group) and buffer composition. Experimental validation via capillary electrophoresis (e.g., cathodic migration in basic buffers) aligns with simulations, as shown for benzylamine analogs .

Q. How does structural modification of the morpholine-sulfonyl group impact biological activity?

Compare derivatives like 3-(Morpholine-4-sulfonyl)-benzoic acid hydrazide ( ) or N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide () using enzyme inhibition assays. Substituents on the benzene ring (e.g., electron-withdrawing groups) enhance binding to hydrophobic enzyme pockets, while morpholine flexibility affects conformational stability .

Q. Are there contradictions in reported synthetic yields or purity across studies?

Discrepancies may arise from reaction conditions. For instance, reductive amination yields vary with catalyst loading (5–10% Pd/C) and hydrogen pressure (1–3 atm). Contamination by byproducts (e.g., desulfonylated intermediates) can reduce purity; rigorous post-synthesis purification (e.g., recrystallization from ethanol/water) is critical .

Methodological Notes

- Data Triangulation: Combine NMR, HPLC, and MS data to resolve structural ambiguities (e.g., distinguishing regioisomers) .

- Error Mitigation: For binding assays, use triplicate measurements and control for solvent effects (e.g., DMSO <1% v/v) to minimize variability .

- Sustainability: Explore biocatalytic routes (e.g., engineered enzyme cascades) for greener synthesis, as demonstrated for benzylamine production from renewable feedstocks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.